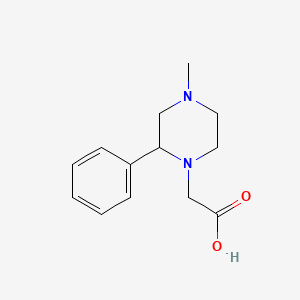
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid is a piperazine derivative known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methyl and phenyl group, making it a versatile scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid typically involves the reaction of 1-methylpiperazine with phenylacetic acid under controlled conditions. One common method includes the use of acyl chloride intermediates, where phenylacetic acid is first converted to its acyl chloride form using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). The acyl chloride intermediate then reacts with 1-methylpiperazine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the piperazine nitrogen can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anxiolytic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperazine derivative with similar structural features.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
Uniqueness
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid stands out due to its unique combination of a piperazine ring with both methyl and phenyl substitutions, which imparts distinct pharmacological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(4-methyl-2-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-8-15(10-13(16)17)12(9-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
Clave InChI |
ZZBQAPMICOZWQI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(C1)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


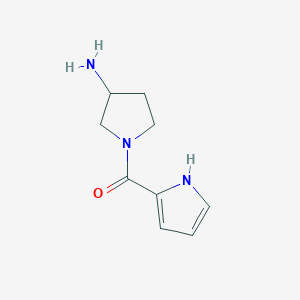
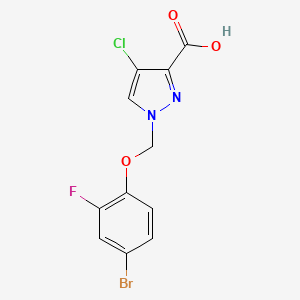
![3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B11814559.png)

![(2R)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11814582.png)

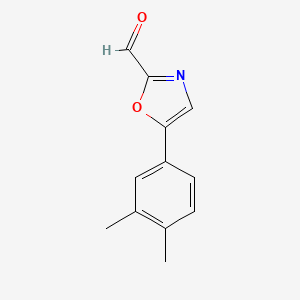
![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)

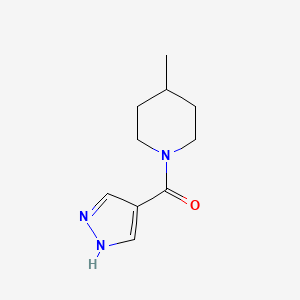

![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)


